molecular formula C9H9NOS B067424 (R)-4-Phenyloxazolidine-2-thione CAS No. 171877-37-5

(R)-4-Phenyloxazolidine-2-thione

Cat. No. B067424
M. Wt: 179.24 g/mol
InChI Key: LVIJIGQKFDZTNC-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (R)-4-Phenyloxazolidine-2-thione involves heterocyclization processes and reactions with phenyl isothiocyanate. Kuriyama et al. (1986) investigated the crystal and molecular structures of related compounds, which shed light on the reaction schemes for N-alkyloxaziridine reactions with phenyl isothiocyanate, providing insights into potential synthesis pathways for (R)-4-Phenyloxazolidine-2-thione (Kuriyama et al., 1986).

Molecular Structure Analysis

The molecular structure of (R)-4-Phenyloxazolidine-2-thione has been elucidated using X-ray diffraction, revealing its crystalline form and hydrogen-bonding patterns. Kitoh et al. (2002) detailed the crystal structures of racemic and chiral (R)-4-Phenyloxazolidine-2-thione, highlighting differences in hydrogen bonding and crystal packing between racemic and chiral forms (Kitoh et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving (R)-4-Phenyloxazolidine-2-thione have been explored in the context of antioxidant activity and as intermediates in synthesizing other compounds. Chaban et al. (2019) discussed synthesizing novel N3 substituted derivatives of 4-iminothiazolidine-2-one, indicating potential reactions and functionalization approaches for related oxazolidine derivatives (Chaban et al., 2019).

Physical Properties Analysis

The physical properties of (R)-4-Phenyloxazolidine-2-thione, such as melting points and crystal packing, have been studied. The work by Kitoh et al. (2002) demonstrated a significant difference in melting points between racemic and chiral forms, which is attributed to differences in crystal packing (Kitoh et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and potential as a synthons for asymmetric synthesis, have been investigated. Tang and Verkade (1996) synthesized optically active oxazolidinones showing high fluorescence quantum yields, suggesting the versatility of oxazolidine derivatives in synthetic chemistry (Tang & Verkade, 1996).

Scientific Research Applications

  • Chiral Auxiliary for Diels-Alder Reaction : (R)-4-Phenyloxazolidine-2-thione has been identified as an effective chiral auxiliary for the Diels-Alder reaction involving 1-aminodiene, enhancing the selectivity of this important organic transformation (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).

  • Formation from Phenylpropanolamine : In a study exploring the chemical behavior of phenylpropanolamine, it was found that (R)-4-Phenyloxazolidine-2-thione can spontaneously form when phenylpropanolamine is dissolved in carbon disulfide (Santoro, Warren, & Roberts, 1976).

  • Goitrogenic Properties from Brassicales Taxa : This compound, along with similar derivatives, was identified as a goitrogen (substances that disrupt the production of thyroid hormones) in certain vegetables. It showed notable immunomodulatory effects, specifically inhibiting nitric oxide production and reducing macrophage mitochondrial activity, indicating potential applications in immunology and toxicology (Radulović, Todorovska, Zlatković, Stojanović, & Randjelović, 2017).

  • Crystal Structure Analysis : Detailed crystal structure analysis of both racemic and chiral forms of 4-Phenyloxazolidine-2-thione has been conducted. This research provides insights into the molecular packing, hydrogen bonding patterns, and melting point differences between the two forms, which could have implications in materials science and molecular engineering (Kitoh, Kunimoto, Funaki, Senda, Kuwae, & Hanai, 2002).

  • Reactivity and Structural Analysis : Research on the reactivity of (R)-4-Phenyloxazolidin-2-thione chiral auxiliary has provided insights into its potential in synthesizing various heterocycles and understanding their structural properties (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).

  • Glucosinolate Analysis in Watercress : (R)-4-Phenyloxazolidine-2-thione was identified as a hydrolysis product of glucosinolates in watercress, with its levels varying in different types of watercress. This research has nutritional and agricultural implications (Agerbirk, Olsen, Cipollini, Ørgaard, Linde-Laursen, & Chew, 2014).

  • Enantioselective Acylating Agents : Research on chiral 3-Acyl-4-alkylthiazolidine-2-thiones, closely related to (R)-4-Phenyloxazolidine-2-thione, demonstrated their utility as enantioselective acylating agents, which could be significant in pharmaceutical chemistry (Yadav & Dubey, 2002).

  • NMR and X-ray Diffraction Analysis : Further studies involving NMR and X-ray diffraction have provided comprehensive insights into the conformational and stereochemical properties of compounds derived from (R)-4-Phenyloxazolidine-2-thione, aiding in the understanding of its molecular behavior (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).

properties

IUPAC Name

(4R)-4-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJIGQKFDZTNC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445660
Record name (R)-4-Phenyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Phenyloxazolidine-2-thione

CAS RN

171877-37-5
Record name (R)-4-Phenyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Caracelli, DCS Coelho, PR Olivato… - … Section E: Structure …, 2011 - scripts.iucr.org
The central 1,3-oxazolidine-2-thione ring in the title compound, C17H15NO3S, is approximately planar with maximum deviations of 0.036 (4) and −0.041 (5) Å for the O and methylene-…
Number of citations: 2 scripts.iucr.org
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com
Y Zhang, L Huang, X Li, L Wang… - The Journal of Organic …, 2019 - ACS Publications
Herein we describe a highly chemoselective A 3 -coupling/annulation of amino alcohols, formaldehyde, two kinds of aldehydes and alkynes, catalyzed by copper(II). This cascade …
Number of citations: 24 pubs.acs.org
Y Wu, YQ Yang - The Journal of Organic Chemistry, 2006 - ACS Publications
A straightforward enantioselective route to (+)-antimycin A 3b is presented, which used a TiCl 4 -mediated asymmetric aldolization to construct C-7/C-8 and BnOH/DMAP to remove the …
Number of citations: 41 pubs.acs.org
CC Liao, JL Zhu - The Journal of Organic Chemistry, 2009 - ACS Publications
The Lewis acid mediated Diels−Alder reactions of three 2-phosphono-2-alkenoates including triethyl 2-phosphonoacrylate (1), triethyl 2-phosphonobut-2-enoate (2), and ethyl 2-(…
Number of citations: 22 pubs.acs.org
DB Ho, S Gargaro, RK Klake… - The Journal of Organic …, 2021 - ACS Publications
Chiral γ-lactones are prevalent organic architectures found in a large array of natural products. In this work, we disclose the development of a modified catalytic system utilizing a …
Number of citations: 6 pubs.acs.org

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